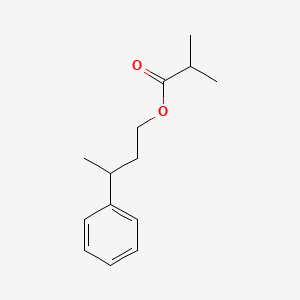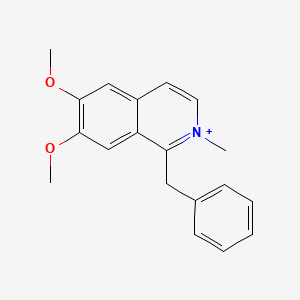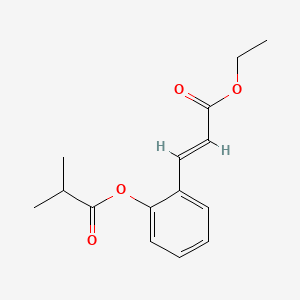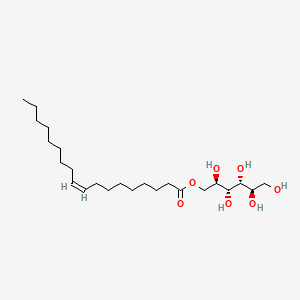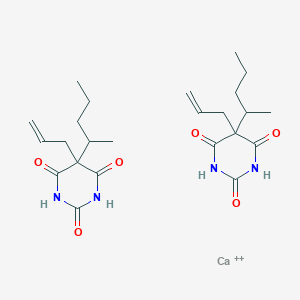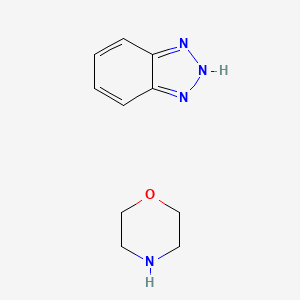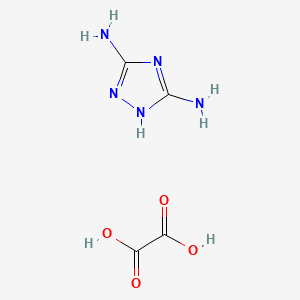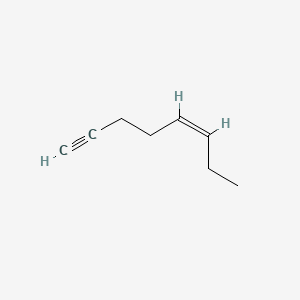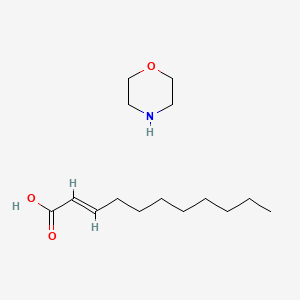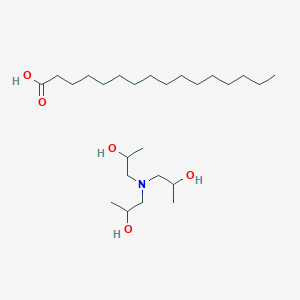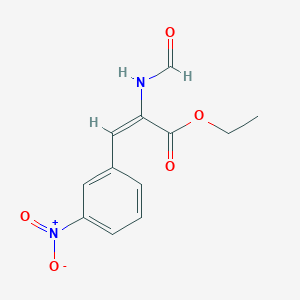
Thiodiformamidinium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiodiformamidinium dichloride is a chemical compound with the molecular formula C₂H₈Cl₂N₄S. It is also known by its IUPAC name, thiourea;dihydrochloride. This compound is characterized by its unique structure, which includes two thiourea groups linked by a sulfur atom and stabilized by two chloride ions. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiodiformamidinium dichloride can be synthesized through the reaction of thiourea with hydrochloric acid. The reaction typically involves dissolving thiourea in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction can be represented as follows:
CS(NH₂)₂+2HCl→C₂H₈Cl₂N₄S
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Thiodiformamidinium dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: It can be reduced to form simpler thiourea derivatives.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield simpler thiourea compounds.
Applications De Recherche Scientifique
Thiodiformamidinium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of thiodiformamidinium dichloride involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its thiourea groups can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Thiodiformamidinium dichloride can be compared with other similar compounds, such as:
Thiourea: While thiourea is a simpler compound, this compound has enhanced reactivity due to the presence of chloride ions.
Dithiobiuret: This compound also contains sulfur and nitrogen atoms but has a different structure and reactivity profile.
Guanidinium Chloride: Similar in having chloride ions, but differs in its core structure and applications.
Uniqueness: this compound is unique due to its dual thiourea groups and the presence of chloride ions, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
29510-13-2 |
|---|---|
Formule moléculaire |
C2H8Cl2N4S |
Poids moléculaire |
191.08 g/mol |
Nom IUPAC |
[amino-[amino(azaniumylidene)methyl]sulfanylmethylidene]azanium;dichloride |
InChI |
InChI=1S/C2H6N4S.2ClH/c3-1(4)7-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
Clé InChI |
RSLZKBYINUAHLM-UHFFFAOYSA-N |
SMILES canonique |
C(=[NH2+])(N)SC(=[NH2+])N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyano-N'-[2-hydroxy-3-(allyloxy)propyl]guanidine](/img/structure/B12660171.png)
